molecular formula C17H13Cl2NO2S2 B2861466 2-(2,4-dichlorophenoxy)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide CAS No. 2034231-24-6

2-(2,4-dichlorophenoxy)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide

Cat. No.: B2861466
CAS No.: 2034231-24-6
M. Wt: 398.32
InChI Key: RZRVMYQRUVYFHH-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a dichlorophenoxy group and two thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide typically involves the following steps:

    Preparation of 2,4-dichlorophenoxyacetic acid: This can be achieved by chlorination of phenoxyacetic acid.

    Formation of the acetamide: The 2,4-dichlorophenoxyacetic acid is then reacted with thionyl chloride to form the corresponding acyl chloride, which is subsequently reacted with thiophen-2-yl(thiophen-3-yl)methylamine to yield the desired acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale chlorination: Using industrial chlorinators to produce 2,4-dichlorophenoxyacetic acid.

    Automated synthesis: Utilizing automated reactors for the formation of the acyl chloride and subsequent reaction with the amine.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amine.

    Substitution: Products with substituted phenoxy groups.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)-N-(thiophen-2-ylmethyl)acetamide: Lacks the additional thiophene ring.

    2-(2,4-dichlorophenoxy)-N-(thiophen-3-ylmethyl)acetamide: Has a different thiophene substitution pattern.

    2-(2,4-dichlorophenoxy)-N-(phenylmethyl)acetamide: Contains a phenyl group instead of thiophene rings.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide is unique due to the presence of two thiophene rings, which may confer distinct chemical and biological properties compared to similar compounds. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a compound of interest for further research and development.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[thiophen-2-yl(thiophen-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO2S2/c18-12-3-4-14(13(19)8-12)22-9-16(21)20-17(11-5-7-23-10-11)15-2-1-6-24-15/h1-8,10,17H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRVMYQRUVYFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CSC=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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